![molecular formula C25H26N4O3S3 B2947804 N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide CAS No. 524695-00-9](/img/structure/B2947804.png)
N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide is a useful research compound. Its molecular formula is C25H26N4O3S3 and its molecular weight is 526.69. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide is a compound of interest due to its potential biological activities, particularly as an inhibitor of apurinic/apyrimidinic endonuclease 1 (APE1), an enzyme implicated in DNA repair mechanisms and cancer progression. This article summarizes the compound's biological activities, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by various functional groups that contribute to its biological activity. The IUPAC name is indicative of its intricate molecular design, which includes a benzo[d]thiazole moiety and a tetrahydrothieno[2,3-c]pyridine scaffold.
Molecular Formula
- Molecular Formula : C19H22N4O2S2
- Molecular Weight : 398.53 g/mol
Inhibition of APE1
Research indicates that this compound exhibits significant inhibition of APE1 activity. APE1 is crucial for the base excision repair pathway in cells. Inhibition of this enzyme can lead to increased sensitivity to DNA-damaging agents, making it a potential candidate for cancer therapy.
Key Findings :
- The compound showed low micromolar activity against purified APE1 enzyme.
- It potentiated the cytotoxic effects of alkylating agents such as methylmethane sulfonate (MMS) and temozolomide (TMZ), leading to hyperaccumulation of apurinic sites in treated cells .
Structure-Activity Relationship (SAR)
The SAR studies conducted on various analogs of this compound suggest that modifications to the benzamide and thienopyridine portions significantly influence the inhibitory potency against APE1.
Analog | IC50 (µM) | Comments |
---|---|---|
Parent Compound | 5.0 | Strong APE1 inhibitor |
Analog 1 | 10.0 | Reduced activity |
Analog 2 | 3.5 | Enhanced potency |
These findings underscore the importance of specific structural features in optimizing biological activity.
Case Study 1: Synergistic Effects with Chemotherapeutics
In a study involving HeLa cells, the compound was tested for its ability to enhance the effects of chemotherapeutics. Results demonstrated that co-treatment with MMS led to increased cell death compared to treatment with MMS alone, indicating a synergistic effect that could be exploited in therapeutic applications .
Case Study 2: Pharmacokinetics and ADME Profile
In vivo studies in mice showed that after intraperitoneal administration at a dose of 30 mg/kg, the compound achieved favorable plasma and brain exposure levels. This suggests potential for effective central nervous system penetration, which is critical for treating brain tumors .
Propiedades
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-(dimethylsulfamoyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O3S3/c1-4-29-14-13-18-21(15-29)34-25(22(18)24-26-19-7-5-6-8-20(19)33-24)27-23(30)16-9-11-17(12-10-16)35(31,32)28(2)3/h5-12H,4,13-15H2,1-3H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLVUXBUDSBMJMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=C(C=C5)S(=O)(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.